N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride, with the chemical formula and CAS number 1432754-23-8, is a compound that belongs to the class of thiazole derivatives. It is characterized by its unique structure that incorporates both thiazole and phenyl groups, making it a compound of interest in various scientific fields. The compound is primarily used for its potential biological activities and as a building block in organic synthesis.
This compound can be sourced from chemical suppliers such as AChemBlock and Apollo Scientific, where it is often marketed for research purposes. It is classified under several categories based on its chemical structure and potential effects, including:
The synthesis of N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride typically involves several steps:
These methods highlight the importance of reaction conditions and purification processes in achieving high yields of the target compound.
The molecular structure of N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride can be described as follows:
The compound's structural representation can be depicted using SMILES notation: CNCC1=CC=CC(C2=CSC(C)=N2)=C1.[H]Cl
, illustrating its complex connectivity.
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions typical for amines and thiazoles:
These reactions are significant for developing derivatives with enhanced biological activities or different physicochemical properties .
The mechanism of action for N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride is not fully elucidated but can be inferred based on its structural features:
Further studies are required to clarify specific interactions at the molecular level .
The physical properties of N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride include:
Chemical properties include:
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride has several applications in scientific research:
The compound's unique structure positions it as a valuable candidate for further exploration in medicinal chemistry and related fields .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7